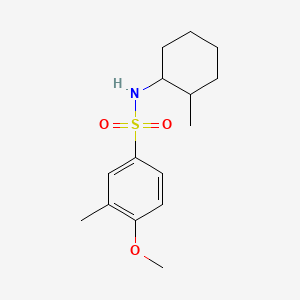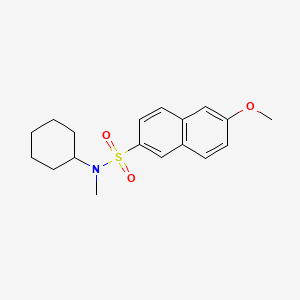
potassium acid arsenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium acid arsenate (KHSO4·H2AsO4·0.5H2O) is a chemical compound that has been used in various industries, including agriculture and metallurgy. It is a white crystalline powder that is soluble in water and has been used as an insecticide, herbicide, and fungicide. In recent years, potassium acid arsenate has been studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of potassium acid arsenate is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes in the body. This can lead to cell death and the destruction of cancer cells.
Biochemical and Physiological Effects
Potassium acid arsenate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells and to reduce the size of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using potassium acid arsenate in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it has been shown to have a number of potential applications in scientific research. However, it is important to note that potassium acid arsenate is a toxic substance and must be handled with care. It also has limitations in terms of its specificity and selectivity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on potassium acid arsenate. One area of interest is the development of more specific and selective forms of the compound. Additionally, there is interest in studying the potential use of potassium acid arsenate in combination with other drugs or treatments for cancer and parasitic infections. Finally, there is interest in studying the potential use of potassium acid arsenate in other areas of scientific research, such as materials science and nanotechnology.
Conclusion
Potassium acid arsenate is a chemical compound that has been used in various industries, including agriculture and metallurgy. It has also been studied for its potential use in scientific research. While there are advantages and limitations to using potassium acid arsenate in lab experiments, there is interest in studying its potential applications in cancer treatment, parasitic infection treatment, and other areas of scientific research.
Métodos De Síntesis
Potassium acid arsenate can be synthesized by reacting potassium hydroxide with arsenic acid. The reaction produces potassium arsenate, which is then treated with sulfuric acid to produce potassium acid arsenate. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Potassium acid arsenate has been studied for its potential use in scientific research. It has been shown to have anticancer properties and has been used in the development of cancer treatments. Additionally, it has been studied for its potential use in the treatment of parasitic infections.
Propiedades
Número CAS |
14014-95-0 |
|---|---|
Nombre del producto |
potassium acid arsenate |
Fórmula molecular |
KH2AsO4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Iodo-3-methylphenyl)sulfonyl]piperidine](/img/structure/B1172180.png)
